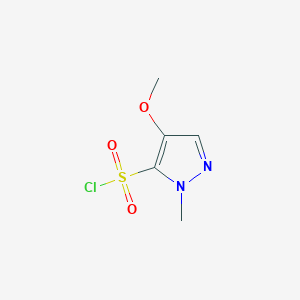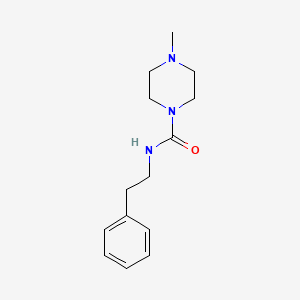
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide
描述
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide (MPPC) is an organic compound that has been studied for its potential uses in various scientific research applications. MPPC is an amide, a type of organic compound that is composed of a carbonyl group and an amine group, and is a derivative of piperazine. MPPC has been studied for its potential applications in medicinal chemistry, biological research, and drug development.
科学研究应用
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has been studied for its potential applications in medicinal chemistry, biological research, and drug development. In medicinal chemistry, this compound has been studied as a potential inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). In biological research, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). In drug development, this compound has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO).
作用机制
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has been studied for its potential to act as an inhibitor of the enzyme CYP2D6. The mechanism of action is thought to involve the binding of this compound to the active site of CYP2D6, which blocks the enzyme from catalyzing its reaction. In addition, this compound has been studied for its potential to act as an inhibitor of the enzyme AChE. The mechanism of action is thought to involve the binding of this compound to the active site of AChE, which blocks the enzyme from catalyzing its reaction. Finally, this compound has been studied for its potential to act as an inhibitor of the enzyme MAO. The mechanism of action is thought to involve the binding of this compound to the active site of MAO, which blocks the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have suggested that this compound may be able to inhibit the activity of CYP2D6, AChE, and MAO enzymes. In addition, in vivo studies have suggested that this compound may be able to inhibit the activity of these enzymes in animals. Furthermore, in vitro studies have suggested that this compound may be able to inhibit the activity of certain types of cancer cells.
实验室实验的优点和局限性
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide has a number of advantages and limitations for lab experiments. One advantage of using this compound in lab experiments is that it is relatively inexpensive and easy to synthesize. Additionally, this compound has been studied for its potential to inhibit the activity of various enzymes, which makes it a useful tool for studying enzyme inhibition. However, there are also some limitations to using this compound in lab experiments. For example, this compound has only been studied in vitro and in vivo in animals, so its effects in humans are still largely unknown. Additionally, this compound has a relatively short half-life, so it must be used quickly after its synthesis.
未来方向
There are a number of potential future directions for the study of 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide. One potential direction is to further investigate its potential applications in medicinal chemistry, biological research, and drug development. Additionally, further research could be conducted to investigate the potential effects of this compound in humans, as well as its potential interactions with other drugs and compounds. Finally, further research could be conducted to investigate the potential side effects of this compound and its potential toxicity in humans.
合成方法
4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide can be synthesized from the reaction of 4-methyl-2-phenylethylamine and 1-piperazinecarboxylic acid. The reaction is typically conducted at a temperature of around 100°C in a solvent such as methanol, ethanol, or dimethyl sulfoxide. The reaction is usually complete within 1-2 hours. The product can then be isolated using a variety of techniques, including recrystallization, column chromatography, or liquid-liquid extraction.
属性
IUPAC Name |
4-methyl-N-(2-phenylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16-9-11-17(12-10-16)14(18)15-8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCUDAIKHMWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227666 | |
| Record name | 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180605-41-8 | |
| Record name | 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180605-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-N-(2-phenylethyl)-1-piperazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



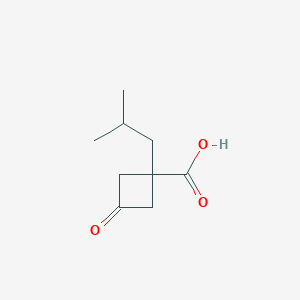
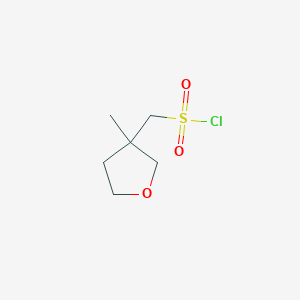
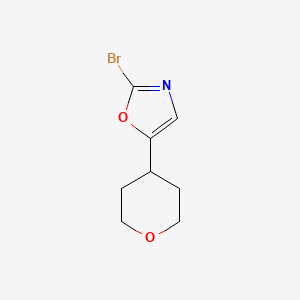
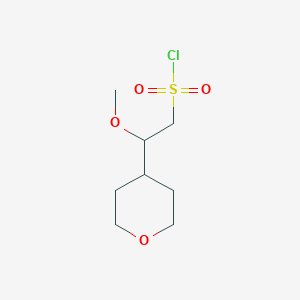
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)

![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)

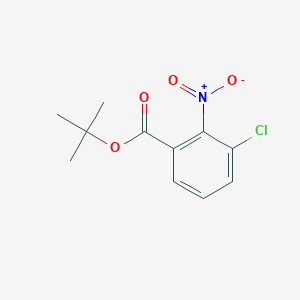
![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)

![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)
